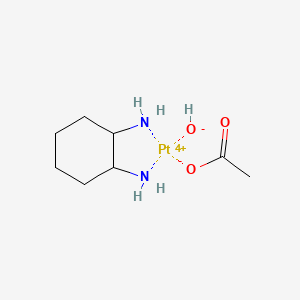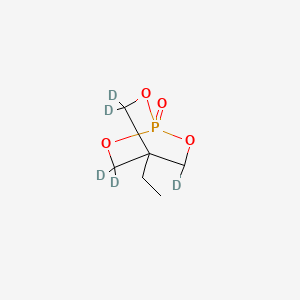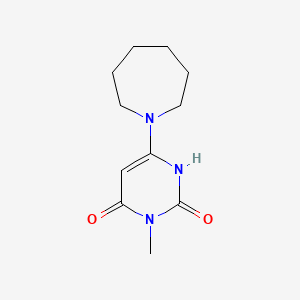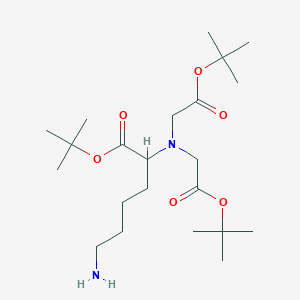
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester involves the reaction of iminodiacetic acid derivatives with tert-butyl esters. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides.
Applications De Recherche Scientifique
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is widely used in scientific research, particularly in:
Mécanisme D'action
The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used to immobilize proteins with high specificity on solid surfaces . This chelation process is crucial for the purification of fusion proteins via metal ion affinity chromatography .
Comparaison Avec Des Composés Similaires
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid Tri-t-butyl Ester is unique due to its high specificity and efficiency in metal ion chelation. Similar compounds include:
N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine: Another chelating agent used in similar applications.
1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] nitrilotriacetic acid (NTA): A conjugated phospholipid that contains nickel and is used in structural biology.
Nalpha,Nalpha-Bis(carboxymethyl)-L-lysine hydrate: A compound with similar chelating properties.
This compound stands out due to its specific applications in metal ion affinity chromatography and its effectiveness in immobilizing proteins on solid surfaces .
Propriétés
Formule moléculaire |
C22H42N2O6 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
tert-butyl 6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate |
InChI |
InChI=1S/C22H42N2O6/c1-20(2,3)28-17(25)14-24(15-18(26)29-21(4,5)6)16(12-10-11-13-23)19(27)30-22(7,8)9/h16H,10-15,23H2,1-9H3 |
Clé InChI |
SLEOTGKREMTOTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCN)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


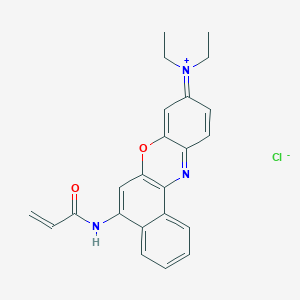
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
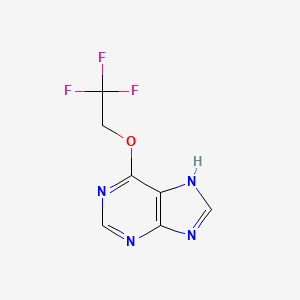
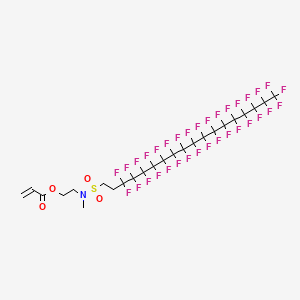
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
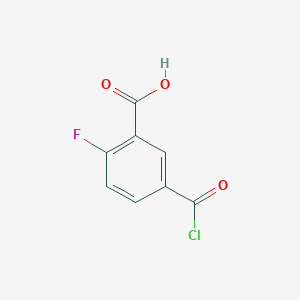
![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
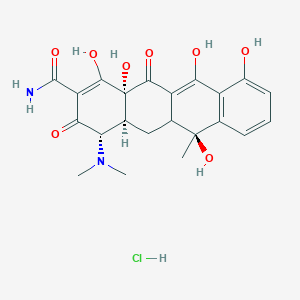
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
